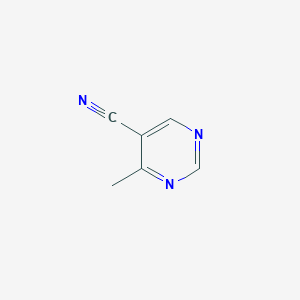

4-Methylpyrimidine-5-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

4-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-6(2-7)3-8-4-9-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXDANNCYCRMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595853 | |

| Record name | 4-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150633-16-1 | |

| Record name | 4-Methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Evolution of 4-Methylpyrimidine-5-carbonitrile

The following is an in-depth technical guide on the discovery, synthesis, and application of 4-Methylpyrimidine-5-carbonitrile.

From Synthetic Intermediate to Privileged Kinase Scaffold

Executive Summary

4-Methylpyrimidine-5-carbonitrile (CAS: 1150633-16-1) represents a critical orthogonal building block in modern heterocyclic chemistry. While often overshadowed by its amino-substituted congeners, this scaffold serves as a linchpin in the "fragment-based" design of tyrosine kinase inhibitors (TKIs) and the synthesis of fused bicyclic systems such as pyrrolo[2,3-d]pyrimidines. This guide deconstructs its historical emergence from classical condensation chemistry to its current status as a precursor for dual PI3K/mTOR inhibitors.

Part 1: Historical Genesis & Discovery Logic[1]

The "discovery" of 4-Methylpyrimidine-5-carbonitrile is not defined by a single serendipitous event but rather by the evolution of pyrimidine ring closure methodologies in the mid-20th century.

1.1 The Pinner-Bredereck Convergence

The synthesis of 5-cyano-pyrimidines historically relied on the Pinner Reaction (1892) to generate amidines, which were then condensed with

-

The Challenge: Early methods using ethyl acetoacetate yielded 5-esters, not nitriles. Converting the ester to a nitrile required multi-step amidation and dehydration.

-

The Breakthrough: The introduction of alkoxymethylene intermediates allowed for the direct incorporation of the nitrile group during ring closure. The reaction of 3-aminocrotononitrile with formamidine (or its equivalents) became the foundational logic for accessing this specific scaffold.

1.2 Structural Significance

The molecule possesses two electrophilic centers of varying reactivity:

-

C-2 Position: High susceptibility to nucleophilic attack (SNAr), allowing for late-stage diversification.

-

C-5 Nitrile: A versatile "handle" for cyclization (e.g., to pyrrolopyrimidines) or reduction to primary amines.

Part 2: Synthetic Protocols & Methodologies[2][3]

The following protocols represent the industry-standard approaches for synthesizing 4-Methylpyrimidine-5-carbonitrile, selected for scalability and atom economy.

2.1 Protocol A: The "Enaminonitrile" Convergent Route

This is the preferred route for high-purity synthesis, avoiding the formation of regioisomers.

Mechanism: Cyclocondensation of an enaminonitrile with a formamidine equivalent.

Reagents:

-

Precursor A: 3-Aminocrotononitrile (3-Amino-2-butenenitrile)

-

Precursor B: Formamidine Acetate (or Triethyl orthoformate + Ammonia)

-

Solvent: Ethanol or DMF

-

Catalyst: Sodium Ethoxide (NaOEt) or Piperidine

Step-by-Step Workflow:

-

Preparation: Charge a reactor with 3-aminocrotononitrile (1.0 eq) and Formamidine Acetate (1.2 eq) in absolute ethanol.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. The amino group of the crotononitrile attacks the electrophilic carbon of the formamidine.

-

Elimination: Ammonia is eliminated, followed by intramolecular cyclization and loss of water/alcohol.

-

Work-up: Cool to 0°C. The product often precipitates. If not, remove solvent in vacuo and recrystallize from isopropyl alcohol.

Yield: Typically 65–75%.

2.2 Protocol B: The "Vilsmeier-Haack" Approach

Used when starting from acetoacetonitrile, utilizing DMF-DMA (Dimethylformamide dimethyl acetal).

-

Activation: React acetoacetonitrile with DMF-DMA to form 2-acetyl-3-(dimethylamino)acrylonitrile .

-

Ring Closure: Treat the intermediate with Ammonium Acetate or Formamidine in refluxing ethanol.

-

Result: This method is highly regioselective for the 4-methyl-5-cyano substitution pattern.

2.3 Quantitative Comparison of Methods

| Parameter | Protocol A (Enaminonitrile) | Protocol B (Vilsmeier-Haack) |

| Starting Material | 3-Aminocrotononitrile | Acetoacetonitrile |

| Reagent Cost | Low | Medium (DMF-DMA is costlier) |

| Atom Economy | High | Moderate (Loss of Me2NH) |

| Scalability | Excellent (>1 kg) | Good |

| Primary Impurity | Unreacted dimer | Regioisomeric pyrimidines |

Part 3: Mechanism of Action & Pathway Visualization

The utility of 4-Methylpyrimidine-5-carbonitrile lies in its transformation into inhibitors of the PI3K/AKT/mTOR signaling pathway. The nitrile group is often converted into a heterocycle (e.g., triazole, oxadiazole) or reduced to an amine to form a hinge-binding motif.

3.1 Retrosynthetic Analysis Diagram

The following diagram illustrates the logical disconnection of the molecule into its constituent synthons.

Caption: Retrosynthetic disconnection showing the convergence of C2, C4-C5, and N-donor fragments.

3.2 Downstream Signaling Pathway (PI3K/mTOR)

Derivatives of this scaffold act as dual inhibitors. The diagram below maps the biological cascade they modulate.

Caption: Mechanism of Action for pyrimidine-5-carbonitrile derivatives in the PI3K/AKT/mTOR pathway.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

For researchers utilizing this scaffold, verifying the integrity of the nitrile group is paramount, as it is susceptible to hydrolysis under acidic conditions.

-

IR Spectroscopy: Look for the sharp, distinct

stretch at 2220–2230 cm⁻¹ . -

¹H NMR Validation (DMSO-d₆):

-

C2-H: Singlet at ~9.2 ppm (Deshielded by two nitrogens).

-

C6-H: Singlet at ~9.0 ppm.

-

C4-CH₃: Singlet at ~2.7 ppm.

-

Note: The absence of exchangeable protons (NH) confirms the fully aromatized pyrimidine core.

-

Common Failure Mode: If the reaction temperature exceeds 100°C in the presence of strong base, the nitrile may hydrate to the primary amide (–CONH₂). This is observed by the disappearance of the 2220 cm⁻¹ peak and appearance of broad carbonyl bands at 1680 cm⁻¹.

References

-

Bredereck, H., et al. (1960). "Syntheses with Acid Amides, Particularly Formamide." Chemische Berichte.

-

Fathalla, O. A., et al. (2019). "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." Journal of Chemical Sciences.

-

El-Deen, I. M., et al. (2020).[1] "Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M." Bioorganic Chemistry.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1150633-16-1".

Sources

An In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of the physicochemical properties of novel compounds is paramount to their successful development and application. 4-Methylpyrimidine-5-carbonitrile, a heterocyclic compound featuring a pyrimidine core and a nitrile functional group, is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] Its solubility profile across a range of solvents is a critical determinant of its utility in synthetic chemistry, formulation development, and biological screening. This guide provides a comprehensive overview of the solubility of 4-Methylpyrimidine-5-carbonitrile, blending theoretical principles with practical experimental guidance to empower researchers in their scientific endeavors.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-Methylpyrimidine-5-carbonitrile (C₆H₅N₃) possesses a unique combination of functional groups that dictate its interactions with various solvents.

Diagram of the Molecular Interactions of 4-Methylpyrimidine-5-carbonitrile

Caption: Intermolecular forces governing the solubility of 4-Methylpyrimidine-5-carbonitrile.

The key structural features influencing its solubility are:

-

The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, which are capable of acting as hydrogen bond acceptors. This contributes to its potential for solubility in protic solvents.

-

The Nitrile Group (-C≡N): The cyano group is strongly polar and can participate in dipole-dipole interactions. This enhances solubility in polar aprotic solvents.

-

The Methyl Group (-CH₃): This nonpolar substituent has a minor impact on the overall solubility but can slightly increase its affinity for less polar environments.

The interplay of these features suggests that 4-Methylpyrimidine-5-carbonitrile will exhibit a preference for polar solvents.

Predicted and Estimated Solubility Profile

For a closely related compound, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS 698-29-3), which differs only by the presence of an amino group, the following qualitative solubility information has been reported:

-

Water: Slightly soluble (estimated at 6.4 g/L at 25°C)[2]

-

Dimethyl Sulfoxide (DMSO): Soluble[2]

-

Ethanol: Soluble[2]

-

Methanol: Soluble[2]

The amino group in this analog can act as a hydrogen bond donor, which would likely increase its water solubility compared to 4-Methylpyrimidine-5-carbonitrile. Therefore, it is reasonable to predict that 4-Methylpyrimidine-5-carbonitrile will have a lower, yet still present, solubility in water and good solubility in polar organic solvents.

Online solubility predictors, which utilize quantitative structure-property relationship (QSPR) models, can provide further insights. While these are computational estimates, they offer a valuable starting point for solvent selection.

Table 1: Predicted and Estimated Solubility of 4-Methylpyrimidine-5-carbonitrile

| Solvent | Solvent Type | Predicted/Estimated Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Capable of hydrogen bonding, but lacks a strong hydrogen bond donor group. |

| Methanol | Polar Protic | Soluble | "Like dissolves like" principle; capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, good potential for interaction. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong dipole moment of DMSO effectively solvates the polar nitrile and pyrimidine moieties. |

| Acetone | Polar Aprotic | Soluble | Good solvent for polar compounds. |

| Acetonitrile | Polar Aprotic | Soluble | The nitrile group in acetonitrile can interact favorably with the nitrile group of the solute. |

| Toluene | Nonpolar | Sparingly Soluble | Limited interaction potential beyond weak van der Waals forces. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity leads to poor solvation. |

Experimental Determination of Solubility

For definitive and quantitative solubility data, experimental determination is essential. The following protocols outline standard methodologies for this purpose.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Workflow for Equilibrium Solubility Determination

Caption: The shake-flask method for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of 4-Methylpyrimidine-5-carbonitrile to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 4-Methylpyrimidine-5-carbonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, HTS methods are employed.

Protocol (Miniaturized Shake-Flask):

-

Dispensing: Use automated liquid handlers to dispense a known amount of a stock solution of 4-Methylpyrimidine-5-carbonitrile (e.g., in DMSO) into microtiter plates.

-

Solvent Addition: Add the various test solvents to the wells.

-

Evaporation: Evaporate the initial solvent (DMSO) under a stream of nitrogen or in a vacuum oven.

-

Reconstitution and Equilibration: Add a known volume of the test solvent to each well and seal the plate. Agitate for an extended period to allow for dissolution and equilibration.

-

Analysis: Analyze the concentration of the dissolved compound directly from the supernatant in the microtiter plate using a plate reader-based method or by transferring aliquots for HPLC or LC-MS analysis.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance. While a specific, comprehensive Material Safety Data Sheet (MSDS) for 4-Methylpyrimidine-5-carbonitrile is not universally available, information from suppliers of similar compounds provides essential safety guidance.

General Precautions for Handling Pyrimidine and Nitrile Compounds:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable choice for incidental contact).[3]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

GHS Hazard Information (Based on Structurally Similar Compounds):

While not specific to 4-Methylpyrimidine-5-carbonitrile, related compounds carry the following potential GHS hazard statements:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation/damage.[4]

-

May cause respiratory irritation.[4]

Storage:

Store 4-Methylpyrimidine-5-carbonitrile in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage is often between 2-8°C.[1]

Conclusion

The solubility of 4-Methylpyrimidine-5-carbonitrile is a key parameter that influences its application in research and development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure and comparison with analogous compounds. The preference for polar solvents, particularly polar aprotic solvents like DMSO, is a critical consideration for its use in synthetic reactions and for the preparation of stock solutions for biological screening. The experimental protocols detailed herein offer a robust framework for obtaining precise quantitative solubility data, which is indispensable for advancing pharmaceutical and agrochemical projects. Adherence to the outlined safety and handling procedures is essential for the responsible and safe use of this versatile chemical intermediate.

References

- Combi-Blocks, Inc. (2023). Safety Data Sheet for 4-Amino-2-methylpyrimidine-5-carbonitrile.

-

MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).

-

University of Pennsylvania, Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

A Technical Guide to the Commercial Landscape of 4-Methylpyrimidine-5-carbonitrile for R&D Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methylpyrimidine-5-carbonitrile (CAS No. 1150633-16-1), a heterocyclic building block of increasing importance in pharmaceutical and agrochemical research. The document details its physicochemical properties, surveys the current commercial supplier landscape, and offers expert guidance on supplier selection, quality verification, and safe handling. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical information to facilitate the efficient procurement and application of this key synthetic intermediate.

Introduction: The Strategic Value of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. The strategic placement of a methyl group at the 4-position and a cyano group at the 5-position makes 4-Methylpyrimidine-5-carbonitrile a versatile intermediate. The electron-withdrawing nature of the nitrile group activates the pyrimidine ring for various chemical transformations, making it a valuable precursor for creating complex molecular architectures.

Notably, this scaffold is a key component in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] Its structure is integral to building nitrogen-containing heterocyclic compounds that are prevalent in drugs targeting a range of disorders.[1] The insights and data presented herein aim to empower research teams to strategically source and effectively utilize this compound in their discovery and development pipelines.

Physicochemical Properties and Identification

Accurate identification is the foundation of reproducible science. Before procurement, researchers should verify the following identifiers and properties for 4-Methylpyrimidine-5-carbonitrile.

| Property | Value | Source(s) |

| CAS Number | 1150633-16-1 | [2] |

| Molecular Formula | C₆H₅N₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| MDL Number | MFCD19982748 | [2] |

| Appearance | Powder / Solid | [3] |

| Canonical SMILES | N#CC1=CN=CN=C1C | [2] |

Commercial Supplier Landscape

The availability of 4-Methylpyrimidine-5-carbonitrile is primarily concentrated among specialized chemical suppliers catering to the research and development sector. Lead times and purity levels can vary, making careful supplier selection critical to project timelines and experimental success. Below is a comparative analysis of known commercial sources.

| Supplier | Product/Catalog No. | Purity Specification | Available Quantities | Typical Lead Time |

| BLD Pharm | 1150633-16-1 | Not specified | Custom inquiry | Stock dependent |

| Biosynth | FF23404 | Not specified | Custom inquiry | Stock dependent |

| MySkinRecipes | 211815 | 95% | 100mg, 250mg, 1g, 5g | 10-20 days |

Expert Insight on Supplier Selection: The choice of supplier is a function of research phase and required scale. For initial exploratory synthesis and screening, a supplier like MySkinRecipes offering small quantities with a defined purity of 95% is often suitable.[1] For later-stage development or lead optimization, where higher purity (>98% or >99%) may be required to avoid confounding results from impurities, a direct inquiry to manufacturers like BLD Pharm or Biosynth is recommended to secure a specific batch with a detailed Certificate of Analysis.

The logical workflow for selecting a supplier can be visualized as follows:

Caption: Workflow for selecting a chemical supplier.

Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CoA), independent verification of material identity and purity is a cornerstone of good laboratory practice. The CoA serves as a baseline, but in-house analysis protects against batch-to-batch variability and potential shipping errors.

Recommended QC Protocol:

-

Documentation Review: Upon receipt, immediately compare the supplier's label, CoA, and the original purchase order to ensure consistency.

-

Physical Inspection: Observe the material's physical state (e.g., color, form) and compare it to the specifications.

-

Solubility Check: Test the solubility in a common laboratory solvent (e.g., DMSO, Chloroform) as a preliminary check.

-

Spectroscopic Analysis (Minimum):

-

¹H NMR (Proton Nuclear Magnetic Resonance): Acquire a spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should be compared against literature values or a trusted reference standard to confirm the chemical structure. The relative integration of peaks provides a preliminary assessment of purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate purity assessment (% area under the curve) and confirms the molecular weight of the parent compound.

-

The following diagram illustrates a standard workflow for incoming material verification.

Caption: In-house quality control workflow for new reagents.

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), 4-Methylpyrimidine-5-carbonitrile is classified as a hazardous substance.[3] Adherence to strict safety protocols is mandatory.

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and ANSI-approved safety glasses or goggles.[3]

-

-

Handling:

-

Storage:

Applications in Research & Drug Development

The primary utility of 4-Methylpyrimidine-5-carbonitrile lies in its role as a synthetic intermediate for constructing more complex, biologically active molecules.

-

Kinase Inhibitors: The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors. This compound serves as a starting point for synthesizing derivatives targeting pathways implicated in cancer, such as PI3K/mTOR and EGFR.[4]

-

Agrochemicals: The stable heterocyclic structure is also used in the design of novel pesticides and herbicides, where it can contribute to the molecule's stability and binding affinity to its biological target.[1]

-

Combinatorial Chemistry: Its reactive nitrile group and substitutable positions make it an ideal building block for high-throughput screening libraries aimed at discovering new drug candidates.[1]

-

COX-2 Inhibitors: Research has shown that pyrimidine-5-carbonitrile derivatives can be designed to exhibit potent and selective COX-2 inhibitory activity, which is relevant for anti-inflammatory and some anti-cancer applications.

Conclusion

4-Methylpyrimidine-5-carbonitrile is a commercially available yet specialized chemical intermediate with significant potential for drug discovery and agrochemical development. While the number of off-the-shelf suppliers is limited, the compound can be sourced for research quantities. For scientists, the key to successfully integrating this building block into a research program lies in diligent supplier evaluation, rigorous in-house quality control, and strict adherence to safety protocols. This guide provides the foundational knowledge for navigating these critical steps.

References

- MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylpyrimidine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18922, 4-Methylpyrimidine. Retrieved from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Aminopyrimidine-5-carbonitrile.

-

Abdel-Ghani, T. M., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]

Sources

- 1. 4-Methylpyrimidine-5-carbonitrile [myskinrecipes.com]

- 2. 1150633-16-1|4-Methylpyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

reactivity of the nitrile group in 4-Methylpyrimidine-5-carbonitrile

Technical Guide: Leveraging the Reactivity of 4-Methylpyrimidine-5-carbonitrile in Heterocyclic Synthesis

Introduction: The "Push-Pull" Electronic Landscape

The 4-Methylpyrimidine-5-carbonitrile scaffold represents a privileged intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, EGFR) and bioactive fused heterocycles. Its utility stems from a unique electronic "push-pull" system that orchestrates reactivity at three distinct sites: the pyrimidine ring, the nitrile group, and the 4-methyl substituent.

Mechanistically, the pyrimidine ring is inherently electron-deficient (π-deficient).[1] The introduction of a nitrile group at the C5 position exacerbates this deficiency, acting as a strong electron-withdrawing group (EWG). This synergistic electron withdrawal has a profound effect on the 4-methyl group , rendering its protons significantly acidic (

This guide dissects the reactivity profile of this scaffold, moving beyond basic functional group transformations to advanced cyclization strategies that construct complex bicyclic cores.

Reactivity Profile & Mechanistic Insight

The Vinylogous Activation (C4-Methyl Group)

The most critical synthetic handle is the acidity of the C4-methyl protons.[2] The C5-nitrile group creates a vinylogous system where the methyl carbanion is stabilized by resonance into the nitrile and the pyrimidine ring.

-

Mechanism: Deprotonation generates an enolate-equivalent that reacts rapidly with electrophiles.[1]

-

Key Transformation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .[1][2][3] This reaction proceeds without strong base, driven by the formation of a stable, extended conjugated system—the (E)-4-(2-(dimethylamino)vinyl) intermediate. This "enamine" is a versatile 1,3-dielectrophile equivalent (C-C-N) crucial for ring fusion.[1]

The Nitrile Group (C5-CN)

While typical nitriles undergo hydrolysis or reduction, the C5-nitrile in this scaffold is primed for intramolecular cyclization .[1][2]

-

Electrophilicity: The carbon atom of the nitrile is highly electrophilic, susceptible to attack by nucleophiles positioned at the C4 side chain (e.g., hydrazine, amidines).

-

Pinner Reactivity: In the absence of cyclization partners, the nitrile can be converted to imidates or amides under acidic conditions.

Ring Substitution (C2/C6)

In many drug discovery campaigns, the scaffold includes a leaving group (e.g., -SMe, -Cl) at C2. The electron-deficient nature of the ring, boosted by the 5-CN group, makes C2 highly susceptible to Nucleophilic Aromatic Substitution (

Visualization: Reactivity Map

The following diagram maps the specific reactivity zones of the scaffold.

Figure 1: Reactivity map highlighting the three primary zones of chemical modification.

Cyclization Strategies: The "One-Two Punch"

The true power of this scaffold lies in its ability to form fused 6,6-bicyclic systems via a two-step sequence: Enamine Formation

Pathway A: Synthesis of Pyrimido[4,5-d]pyridazines

Reacting the DMF-DMA enamine intermediate with hydrazine yields pyrimido[4,5-d]pyridazines.

-

Mechanism:

Pathway B: Synthesis of Pyrimido[4,5-d]pyrimidines

Reacting the enamine with guanidine or amidines yields pyrimido[4,5-d]pyrimidines.

-

Mechanism:

-

The amidine nitrogen attacks the enamine.

-

Intramolecular cyclization onto the nitrile occurs.[1]

-

Loss of dimethylamine and rearrangement forms the pyrimidine fusion.

-

Experimental Protocols

The following protocols are designed for high reproducibility and scalability.

Protocol 1: Vinylogous Activation (Enamine Synthesis)

Objective: Convert 4-methylpyrimidine-5-carbonitrile to (E)-4-(2-(dimethylamino)vinyl)pyrimidine-5-carbonitrile.

-

Reagents: Starting material (1.0 eq), DMF-DMA (1.5 - 2.0 eq), anhydrous DMF (5-10 volumes).

-

Procedure:

-

Charge the reaction vessel with the pyrimidine substrate and DMF.

-

Add DMF-DMA dropwise at room temperature.[1]

-

Heat the mixture to 80–100 °C for 4–6 hours. Note: Monitor by TLC/LCMS for the disappearance of the methyl peak and appearance of the vinyl doublet.

-

Workup: Cool to room temperature. The product often precipitates upon cooling or addition of diethyl ether/hexanes. Filter and wash with ether.[1]

-

Yield Expectation: 80–95% (Yellow/Orange solid).

-

Protocol 2: Cyclization to Pyrimido[4,5-d]pyridazine

Objective: Cyclize the enamine with hydrazine.[2][4]

-

Reagents: Enamine intermediate (1.0 eq), Hydrazine hydrate (1.2 - 1.5 eq), Ethanol or Methanol (10 volumes).

-

Procedure:

-

Suspend the enamine in ethanol.

-

Reflux for 2–4 hours.[1] The color typically shifts from orange to pale yellow/white.

-

Workup: Cool to 0 °C. Filter the precipitate. Wash with cold ethanol.[1]

-

Validation: 1H NMR will show the loss of N-Me signals and the appearance of aromatic protons in the newly formed pyridazine ring.

-

Workflow Visualization

Figure 2: Synthetic workflow from the 4-methyl precursor to diverse fused heterocycles.

Data Summary: Reaction Conditions Comparison

| Transformation | Reagent | Solvent | Temp (°C) | Typical Yield | Key Mechanistic Feature |

| Enamine Formation | DMF-DMA | DMF or Neat | 80-100 | >85% | Vinylogous condensation; removal of MeOH drives eq.[1][2] |

| Pyridazine Fusion | Hydrazine | EtOH/MeOH | 78 (Reflux) | 70-90% | Nucleophilic attack on vinyl |

| Pyrimidine Fusion | Guanidine HCl | EtOH/NaOEt | 78 (Reflux) | 60-80% | Amidine exchange followed by cyclization.[1] |

| Hydrolysis | Conc. H2SO4 | Water | 25-60 | >90% | Hydration of nitrile to primary amide.[1] |

References

-

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives: Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.[5] Source: MDPI (Molecules), 2024. URL:[Link]

-

Reactivity of Pyrimidine-5-carbonitriles in Drug Design: Title: Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[1][2] Source: Royal Society of Chemistry (RSC Advances), 2024. URL:[Link]

-

DMF-DMA in Heterocyclic Synthesis: Title: Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3][4][6][7] Source: Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]

-

General Reactivity of 4-Methylpyrimidines: Title: 4-Methylpyrimidine | C5H6N2 | CID 18922.[1][2] Source: PubChem.[1][2] URL:[Link]

Sources

- 1. 4-Hydroxypyrimidine-5-carbonitrile | C5H3N3O | CID 12210265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation of 4-Methylpyrimidine-5-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed framework for the comprehensive evaluation of the thermal stability and degradation profile of 4-Methylpyrimidine-5-carbonitrile. Given the absence of extensive published data on the specific thermal properties of this compound, this document serves as a proactive, in-depth protocol for its characterization. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its behavior under thermal stress is paramount for ensuring the safety, efficacy, and stability of final products.[1]

This guide is structured to empower researchers with the rationale and step-by-step methodologies to thoroughly investigate the thermal characteristics of 4-Methylpyrimidine-5-carbonitrile. We will delve into the foundational analytical techniques, propose robust experimental designs, and explore potential degradation pathways based on established chemical principles.

The Critical Role of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like 4-Methylpyrimidine-5-carbonitrile is a critical quality attribute. It influences shelf-life, formulation strategies, manufacturing processes (such as drying and milling), and ultimately, the safety and performance of the final drug product. An unstable compound may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties. Therefore, a thorough understanding of a molecule's response to heat is a non-negotiable aspect of its development.

Proposed Experimental Workflow for Thermal Analysis

To fully characterize the thermal stability of 4-Methylpyrimidine-5-carbonitrile, a multi-faceted analytical approach is essential. This workflow combines thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis, typically using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), often coupled with gas chromatography (GC).

Caption: Proposed experimental workflow for thermal analysis.

Methodologies for Thermal Characterization

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the primary technique for determining the onset of thermal decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Methylpyrimidine-5-carbonitrile into an appropriate TGA pan (e.g., alumina).[3][4] Ensure the sample is representative of the batch.[4]

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess stability in different environments.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A range of heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments to enable kinetic analysis.[5]

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

-

Identify the number of decomposition steps and the temperature of maximum mass loss rate for each step from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting point, purity, and to distinguish between physical transitions (like melting) and chemical reactions (like decomposition).[7][8]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).[6]

-

Sample Preparation: Accurately weigh 2-5 mg of 4-Methylpyrimidine-5-carbonitrile into a hermetically sealed aluminum pan.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Heat from 30 °C to a temperature above the melting point (e.g., 250 °C, or a temperature determined by TGA to be below significant decomposition) at a rate of 10 °C/min.

-

Cool the sample back to 30 °C at 10 °C/min.

-

Reheat the sample to the final temperature at 10 °C/min to observe any changes in thermal behavior after the initial melt.[9]

-

-

Data Analysis:

-

Identify the melting point (Tm) as the onset or peak of the endothermic melting transition.

-

Integrate the melting peak to determine the enthalpy of fusion (ΔHf).

-

Observe any exothermic events that might indicate decomposition.[10] The absence of a corresponding mass loss in TGA at the same temperature would suggest a different process, such as crystallization.[10]

-

| Parameter | Description | Expected Information |

| Td5% (TGA) | Temperature at 5% mass loss. | Onset of significant thermal decomposition. |

| DTG Peaks (TGA) | Temperatures of maximum mass loss rate. | Indicates the number and kinetics of decomposition steps. |

| Tm (DSC) | Melting point. | A key physical property and indicator of purity. |

| ΔHf (DSC) | Enthalpy of fusion. | Thermodynamic property related to the crystal lattice energy. |

| Exotherms (DSC) | Heat-releasing events. | Potential indication of decomposition, crystallization, or other reactions. |

Identification of Degradation Products

TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR)

This hyphenated technique provides real-time identification of gaseous products evolved during the TGA experiment.[11]

Experimental Protocol:

-

Perform a TGA experiment as described in section 3.1.

-

The evolved gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Collect mass spectra or infrared spectra continuously throughout the temperature ramp.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying a wide range of volatile and semi-volatile degradation products.[12][13]

Experimental Protocol:

-

Place a small, accurately weighed amount of 4-Methylpyrimidine-5-carbonitrile into a pyrolysis tube.

-

Rapidly heat the sample to specific temperatures corresponding to the decomposition stages identified by TGA.

-

The degradation products are swept into the GC column for separation.

-

The separated compounds are then introduced into the MS for identification based on their mass spectra and fragmentation patterns.

Hypothesized Degradation Pathways

Based on the chemical structure of 4-Methylpyrimidine-5-carbonitrile, several degradation pathways can be postulated. The pyrimidine ring is a relatively stable aromatic system, but it is susceptible to degradation at high temperatures. The methyl and nitrile substituents also influence the degradation mechanism.

Caption: Hypothesized thermal degradation pathways.

-

Pyrimidine Ring Cleavage: At elevated temperatures, the pyrimidine ring can undergo fragmentation.[14] This is likely to be a complex process involving the breaking of C-N and C-C bonds, potentially leading to the evolution of small molecules such as ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), and carbon dioxide (CO2).[15] The reductive pathway for pyrimidine degradation in biological systems involves ring opening to form β-ureidopropionate, which then breaks down further.[16] While the conditions are different, some analogous bond cleavages might occur.

-

Nitrile Group Reactions: The nitrile group is generally thermally stable but can undergo hydrolysis to an amide and then to a carboxylic acid in the presence of water.[17][18] Even trace amounts of water in the sample or atmosphere could facilitate this at high temperatures.

-

Methyl Group Oxidation: In an oxidative atmosphere, the methyl group is a likely site for initial attack, potentially leading to the formation of a carboxylic acid group, followed by decarboxylation.

Conclusion

References

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

-

TA Instruments. (n.d.). Decomposition kinetics using TGA, TA-075. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methylpyrimidine-5-carbonitrile. Retrieved from [Link]

-

Naz S, et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1103. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Becker, R., Scholz, P., Jung, C., & Weidner, S. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods, 15(16), 2089-2098. Retrieved from [Link]

-

Bąk, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3328. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

Vyazovkin, S., & Wight, C. A. (1999). Kinetic analysis of thermogravimetric data. The Journal of Physical Chemistry A, 103(28), 5653-5662. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. Retrieved from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

Zrenner, E., et al. (2006). A functional analysis of the pyrimidine catabolic pathway in Arabidopsis. The Plant Journal, 46(1), 129-142. Retrieved from [Link]

-

MDPI. (2024, January 12). Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Bąk, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6478. Retrieved from [Link]

-

UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]

-

Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

-

ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Experimental and Theoretical Studies on the Thermal Decomposition of Heterocyclic Nitrosimines. Retrieved from [Link]

-

Science.gov. (n.d.). pyrimidine degradation pathway: Topics. Retrieved from [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

-

Chemguide. (n.d.). the preparation of nitriles. Retrieved from [Link]

-

Labcompare. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

-

ResearchGate. (2016, January 15). Biocatalytic hydrolysis of nitriles. Retrieved from [Link]

-

ResearchGate. (2025, October 12). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. Retrieved from [Link]

-

ACS Publications. (2026, January 30). Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. Retrieved from [Link]

-

EPA. (2017, August 7). Method 325B. Retrieved from [Link]

-

Liu, X., et al. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. Journal of Chromatography A, 1705, 464204. Retrieved from [Link]

Sources

- 1. Thermogravimetric analysis and kinetic study on pyrolysis of representative medical waste composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tainstruments.com [tainstruments.com]

- 3. epfl.ch [epfl.ch]

- 4. torontech.com [torontech.com]

- 5. tainstruments.com [tainstruments.com]

- 6. tainstruments.com [tainstruments.com]

- 7. torontech.com [torontech.com]

- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. mdpi.com [mdpi.com]

- 12. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 13. Activity and Decomposition | Separation Science [sepscience.com]

- 14. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. savemyexams.com [savemyexams.com]

A Toxicological Evaluation Framework for 4-Methylpyrimidine-5-carbonitrile: A Guide for Preclinical Development

Abstract

4-Methylpyrimidine-5-carbonitrile and its structural analogs are emerging as a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapeutics such as kinase inhibitors.[1][2][3][4][5] As these promising compounds advance through the drug discovery pipeline, a thorough understanding of their toxicological profile is paramount for ensuring patient safety and regulatory compliance. This technical guide provides a comprehensive framework for the toxicological evaluation of 4-Methylpyrimidine-5-carbonitrile. Due to the limited publicly available toxicological data for this specific molecule, this guide synthesizes information from structurally related pyrimidine derivatives, discusses potential toxicological mechanisms based on its chemical features, and outlines a robust, multi-tiered experimental strategy for a comprehensive safety assessment. This document is intended for researchers, toxicologists, and drug development professionals engaged in the preclinical evaluation of pyrimidine-5-carbonitrile-based compounds.

Introduction: The Rise of Pyrimidine-5-carbonitriles in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids and numerous pharmacologically active molecules.[2] The pyrimidine-5-carbonitrile core, in particular, has garnered significant attention as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1][2][3] Research has demonstrated the efficacy of such compounds against various cancer cell lines, including hepatocellular carcinoma, non-small cell lung cancer, breast cancer, and leukemia.[3][4][5] The mechanism of action for many of these derivatives involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[2][4][5]

While the therapeutic potential is evident, the introduction of a methyl group and a cyano (nitrile) group to the pyrimidine scaffold necessitates a detailed toxicological investigation. This guide provides a systematic approach to elucidating the safety profile of 4-Methylpyrimidine-5-carbonitrile, focusing on scientifically sound, field-proven methodologies.

Current Understanding of the Toxicological Profile: An Inference-Based Approach

Direct and specific toxicological data for 4-Methylpyrimidine-5-carbonitrile is scarce in the public domain. Therefore, a preliminary hazard assessment must be inferred from data on structurally related compounds and the known toxicology of its functional groups.

Hazard Classification of Related Pyrimidine Derivatives

Safety Data Sheets (SDS) for analogous pyrimidine compounds, such as methyl pyrimidine-4-carboxylate, provide initial hazard warnings. These compounds are generally classified as:

-

Harmful if swallowed (Acute toxicity, oral)[6]

-

Causes skin irritation [6]

-

Causes serious eye irritation [6]

-

May cause respiratory irritation [6]

These classifications suggest that 4-Methylpyrimidine-5-carbonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, in a well-ventilated area to avoid inhalation, ingestion, and direct contact with skin and eyes.[7]

The Nitrile Functional Group: A Key Toxicological Consideration

The presence of the carbonitrile (-C≡N) group is a significant factor in the toxicological assessment. A primary concern with nitrile-containing compounds is their potential for metabolic conversion to cyanide, which can inhibit cytochrome c oxidase and disrupt cellular respiration. While the reactivity of the nitrile group can vary significantly based on the overall molecular structure, this potential metabolic pathway must be investigated.[8] An in vitro assay reacting the compound with glutathione and cysteine can serve as an initial screen to assess the reactivity of the nitrile group and its potential for toxicity.[9][10]

On-Target and Off-Target Pharmacology

As many pyrimidine-5-carbonitrile derivatives are designed as potent enzyme inhibitors, their on-target pharmacology can also be a source of toxicity if the inhibited pathway is crucial for the function of healthy tissues. Furthermore, off-target kinase inhibition is a common challenge in drug development and can lead to unexpected toxicities. Therefore, a comprehensive kinase profiling panel is an essential component of the early safety assessment to identify potential off-target liabilities.

A Proposed Framework for Toxicological Evaluation

A tiered, systematic approach is recommended to build a comprehensive toxicological profile for 4-Methylpyrimidine-5-carbonitrile. This framework prioritizes in vitro methodologies to refine our understanding of the compound's safety before proceeding to more complex in vivo studies.

Caption: Proposed tiered workflow for the toxicological evaluation of 4-Methylpyrimidine-5-carbonitrile.

Tier 1: Foundational In Vitro and In Silico Assessment

The initial tier focuses on cost-effective, high-throughput methods to identify major toxicological liabilities early in development.

A thorough characterization of the compound's solubility and stability in relevant buffers and media is a prerequisite for all biological assays. Concurrently, in silico models (e.g., DEREK, TOPKAT) can be employed to predict potential toxicities, including mutagenicity, carcinogenicity, and skin sensitization, which can help guide subsequent experimental designs.

The baseline cytotoxicity of 4-Methylpyrimidine-5-carbonitrile should be assessed in a panel of cell lines. This should include both cancer cell lines (to establish a therapeutic index) and non-cancerous cell lines (e.g., primary hepatocytes, renal proximal tubule cells) to identify potential organ-specific toxicities. Standard assays such as MTT (assessing metabolic activity) or LDH release (assessing membrane integrity) are appropriate.

Genotoxicity is a critical endpoint. A standard battery of in vitro tests is required to assess the mutagenic and clastogenic potential of the compound.

-

Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[11][12][13] The assay should be conducted with and without metabolic activation (S9 fraction) to detect both direct-acting mutagens and those requiring metabolic conversion to become active.

-

In Vitro Micronucleus Assay: This assay, conducted in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[14][15][16] The formation of micronuclei in dividing cells serves as an indicator of chromosomal damage.

Tier 2: Initial In Vivo Characterization

If the results from Tier 1 are acceptable, a limited set of in vivo studies in a rodent model (typically rats or mice) is initiated to understand the compound's behavior in a whole organism.

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[17][18] This study provides an initial estimation of the LD50 and helps in selecting dose levels for subsequent studies.

A 7- to 14-day dose range-finding study is conducted to identify the maximum tolerated dose (MTD) and to select appropriate dose levels for a subchronic repeat-dose study. This is followed by a 28-day repeat-dose toxicity study, which provides crucial information on:

-

Target organs of toxicity.

-

Clinical signs of toxicity.

-

Changes in body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology.

-

The no-observed-adverse-effect level (NOAEL).

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols should be followed. Below are examples of key in vitro toxicology assays.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Sources

- 1. 4-Methylpyrimidine-5-carbonitrile [myskinrecipes.com]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. criver.com [criver.com]

- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

The Strategic Utility of 4-Methylpyrimidine-5-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent ability to engage in hydrogen bonding, coupled with its versatile substitution patterns, has rendered it a privileged structure in medicinal chemistry. Within this esteemed class of compounds, 4-methylpyrimidine-5-carbonitrile has emerged as a particularly valuable building block for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its application, focusing on its role in the development of potent kinase inhibitors for oncology. We will delve into the synthetic strategies employed to elaborate this core, present detailed protocols for key transformations, and contextualize its utility through its impact on critical cellular signaling pathways.

Synthetic Strategies and Core Functionalization

The synthetic utility of 4-methylpyrimidine-5-carbonitrile lies in the reactivity of its constituent parts: the pyrimidine ring, the methyl group, and the cyano group. These handles allow for a diverse range of chemical modifications, enabling the exploration of vast chemical space in the pursuit of optimized drug candidates.

A common and efficient method for the synthesis of the core pyrimidine-5-carbonitrile structure is the three-component Biginelli reaction or its variations.[2][3] This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and a urea or thiourea derivative. For the synthesis of 4-substituted-pyrimidine-5-carbonitriles, malononitrile is a key starting material.[4]

General Synthetic Workflow

The subsequent functionalization of the pyrimidine-5-carbonitrile core is crucial for developing potent and selective inhibitors. A representative synthetic workflow often involves the following key steps, which will be detailed in the protocols section:

Caption: General synthetic workflow for pyrimidine-5-carbonitrile derivatives.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Derivatives of 4-methylpyrimidine-5-carbonitrile have demonstrated significant promise as inhibitors of several key oncogenic kinases.

Targeting the Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[5][6] Mutations that lead to its constitutive activation are common drivers of non-small cell lung cancer (NSCLC) and other malignancies. Pyrimidine-5-carbonitrile derivatives have been successfully developed as potent EGFR inhibitors.[7][8]

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-5-carbonitrile derivatives.

A notable example is compound 10b from a study by Osman et al., which exhibited an IC₅₀ of 8.29 nM against EGFR.[7] This compound and its analogs were shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[7]

Dual Inhibition of the PI3K/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[9][10] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. Several morpholinopyrimidine-5-carbonitrile derivatives have been developed as potent dual PI3K/mTOR inhibitors.[11]

Caption: Dual inhibition of the PI3K/mTOR pathway.

For instance, compounds 12b and 12d from a study on morpholinopyrimidine-5-carbonitriles demonstrated excellent antitumor activity against leukemia cell lines with IC₅₀ values of 0.10 µM and 0.09 µM, respectively.[1] These compounds also showed significant inhibitory effects on PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[1]

Summary of Biological Activity

The following table summarizes the in vitro activity of representative pyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinase targets.

| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| 10b | EGFR | HepG2 | 3.56 | [7] |

| A549 | 5.85 | [7] | ||

| MCF-7 | 7.68 | [7] | ||

| 11b | EGFR (WT & T790M) | HCT-116 | 3.37 | [5] |

| HepG-2 | 3.04 | [5] | ||

| MCF-7 | 4.14 | [5] | ||

| A549 | 2.4 | [5] | ||

| 12b | PI3K/mTOR | Leukemia SR | 0.10 | [1] |

| 12d | PI3K/mTOR | Leukemia SR | 0.09 | [1] |

| 4e | EGFR/COX-2 | Colo 205 | 1.66 | [12] |

| 4f | EGFR/COX-2 | Colo 205 | 1.83 | [12] |

| 11e | VEGFR-2 | HCT-116 | 1.14 | [13] |

| MCF-7 | 1.54 | [13] | ||

| 12b | VEGFR-2 | - | 0.53 (enzymatic) | [13] |

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a detailed, step-by-step guide for the synthesis and functionalization of pyrimidine-5-carbonitrile derivatives.

Protocol 1: Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile Core

This protocol describes a general three-component reaction to form the 4-aminopyrimidine-5-carbonitrile scaffold.

Materials:

-

Appropriate aldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.2 eq)

-

Sodium acetate (3.0 eq)

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask, add the aldehyde (1.0 eq), malononitrile (1.0 eq), amidine hydrochloride (1.2 eq), and sodium acetate (3.0 eq).

-

Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-amino-2-substituted-pyrimidine-5-carbonitrile.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Chlorination and Nucleophilic Substitution of the Pyrimidine Core

This protocol details the conversion of a pyrimidinone to a chloropyrimidine, followed by a nucleophilic substitution to introduce diversity.

Step A: Chlorination

-

To a dried round-bottom flask under a nitrogen atmosphere, add the starting pyrimidinone (1.0 eq) and phosphorus oxychloride (POCl₃) (10-15 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 3-5 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloropyrimidine.

Step B: Nucleophilic Aromatic Substitution

-

Dissolve the crude chloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final functionalized pyrimidine derivative.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

4-Methylpyrimidine-5-carbonitrile and its derivatives have unequivocally demonstrated their value as versatile scaffolds in medicinal chemistry, particularly in the realm of kinase inhibitor design. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for the development of novel therapeutics. The examples provided herein, targeting key oncogenic pathways, underscore the significant potential of this compound class. Future research will undoubtedly continue to explore the vast chemical space accessible from this privileged scaffold, leading to the discovery of new and improved drug candidates for a range of diseases.

References

-

Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827. Available at: [Link]

-

Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733-752. Available at: [Link]

- (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Chemistry Research Journal, 5(4), 108-115.

-

Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Nasser, A. A., Eissa, I. H., Oun, M. R., El-Zahabi, M. A., Taghour, M. S., & Belal, A. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. Available at: [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

-

Oliveira, A. C. S., et al. (2022). 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes as. Anais da Academia Brasileira de Ciências, 94. Available at: [Link]

-

Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 15(2), 733-752. Available at: [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]

-

Akhaja, T. N., & Raval, J. P. (2012). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Current pharmaceutical design, 18(29), 4496-4516. Available at: [Link]

-

Saleh, Y. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 13(33), 22964-22986. Available at: [Link]

- (2013). SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 4545-4581.

-

Rostamizadeh, S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-140. Available at: [Link]

-

Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Available at: [Link]

- de Melo, S. J., et al. (2002). Synthesis and pharmacological evaluation of new 4-amino-2-phenyl-6-(4-substituted-phenyl)

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1475705. Available at: [Link]

-

Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791. Available at: [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Available at: [Link]

-

Quiroga, J., et al. (2009). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Archiv der Pharmazie, 342(8), 481-488. Available at: [Link]

-

Patel, H., et al. (2022). Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 13(7), 1047-1050. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

-

ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. Available at: [Link]

-

El-Sayed, N. S., et al. (2020). Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates. ACS Omega, 5(24), 14645-14655. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and bioactivity evaluation of new pyrimidinone-5-carbonitriles as potential anticancer and antimicrobial agents. Available at: [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Available at: [Link]

-

Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. ClinPGx [clinpgx.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for N-alkylation of 4-Methylpyrimidine-5-carbonitrile

Application Note: High-Efficiency N-Alkylation of 4-Methylpyrimidine-5-carbonitrile

Executive Summary

This guide details the protocol for the N-alkylation (quaternization) of 4-methylpyrimidine-5-carbonitrile. Unlike 2-hydroxypyrimidines (pyrimidones) which undergo deprotonation-alkylation, the neutral 4-methylpyrimidine-5-carbonitrile core reacts via nucleophilic attack of the ring nitrogen on an electrophile, yielding an N-alkylpyrimidinium salt .

These salts are critical intermediates in medicinal chemistry, often serving as electrophilic species for ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms or as precursors for dihydropyrimidine synthesis.

Key Technical Insight: The presence of the electron-withdrawing nitrile (CN) group at C5 significantly reduces the nucleophilicity of the ring nitrogens, requiring optimized thermal conditions. Furthermore, the C4-methyl group imposes a steric bias, directing alkylation preferentially to the N1 position .

Mechanistic Analysis & Regioselectivity

To ensure protocol reliability, one must understand the competing electronic and steric forces.

-

Electronic Deactivation: The C5-cyano group withdraws electron density from the ring via induction ($ -I

-M $). This raises the activation energy for alkylation compared to unsubstituted pyrimidines, necessitating polar aprotic solvents and heat. -

Steric Control (Regioselectivity): The pyrimidine ring contains two nucleophilic nitrogens:

-

N3: Sterically crowded by the adjacent C4-Methyl group.

-

N1: Flanked by C2-H and C6-H (minimal steric bulk).

-

Outcome: Kinetic and thermodynamic control strongly favors N1-alkylation .

-

Pathway Visualization

The following diagram illustrates the energetic favorability of the N1 pathway due to steric hindrance at N3.

Caption: Comparative reaction pathways showing the steric blockade at N3 by the C4-methyl group, facilitating selective N1-alkylation.

Experimental Protocol

Reagents & Equipment

-

Substrate: 4-Methylpyrimidine-5-carbonitrile (>98% purity).

-

Alkylating Agent: Alkyl iodide (MeI, EtI) or Benzyl bromide (BnBr).

-

Note: Chlorides are generally too unreactive for this deactivated ring without iodide catalysis.

-

-

Solvent: Acetonitrile (MeCN) - Anhydrous.

-